molecular formula C15H30N2O2 B13966264 tert-Butyl 3-(1-(isopropylamino)ethyl)piperidine-1-carboxylate

tert-Butyl 3-(1-(isopropylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B13966264
M. Wt: 270.41 g/mol
InChI Key: NGGNYBSZNIVOEV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-(isopropylamino)ethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-(isopropylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of 3-oxo-piperidine-1-carboxylic acid tert-butyl ester with isopropylamine in methanol at room temperature for one hour. This is followed by reduction with sodium tetrahydroborate at 0-20°C and subsequent workup with water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activity and interactions with biological targets.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry:

  • Utilized in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism by which tert-Butyl 3-(1-(isopropylamino)ethyl)piperidine-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(1-(isopropylamino)ethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and isopropylamino groups contribute to its stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl 3-[1-(propan-2-ylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H30N2O2/c1-11(2)16-12(3)13-8-7-9-17(10-13)14(18)19-15(4,5)6/h11-13,16H,7-10H2,1-6H3

InChI Key

NGGNYBSZNIVOEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1CCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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